molecular formula C23H29NO5 B2437974 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide CAS No. 2034454-80-1

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide

Cat. No.: B2437974
CAS No.: 2034454-80-1
M. Wt: 399.487
InChI Key: PTQIJFSEOAXAKE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide is a synthetic chemical reagent designed for research applications. Structurally, it belongs to a class of compounds featuring acetamide and dimethoxyphenyl groups, which are common in medicinal chemistry research for exploring biological activity . Similar N-substituted acetamide derivatives are investigated as key intermediates in the synthesis of more complex molecules, such as isoquinoline alkaloid analogues, which have shown potential for various biological activities . This product is intended for use in laboratory research only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-27-20-9-8-17(14-21(20)28-2)15-22(25)24-16-23(26,18-6-4-3-5-7-18)19-10-12-29-13-11-19/h3-9,14,19,26H,10-13,15-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQIJFSEOAXAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

The 2-(3,4-dimethoxyphenyl)acetic acid precursor is typically activated as an acyl chloride or mixed anhydride to facilitate nucleophilic attack by the amine moiety. In analogous syntheses, oxalyl chloride has been employed under anhydrous conditions to generate reactive intermediates, followed by quenching with amines to form acetamides. For instance, the use of oxalyl chloride at reflux temperatures for 16 hours ensures complete conversion to the acid chloride, which is then coupled without isolation.

Alternative Activation Strategies

Patent data reveals that lithium salts of oxazolidinones can serve as chiral auxiliaries for stereoselective acetamide formation. For example, 4-(S)-benzyl-3-(4-methoxy)phenylacetyl-2-oxazolidinone intermediates have been alkylated with methyl iodide using lithium hexamethyldisilazide (LiHMDS) at -78°C to install methyl groups adjacent to carbonyls. This method, while effective for enantioselective synthesis, requires cryogenic conditions and specialized reagents, limiting scalability.

Preparation of the Amine Moiety: N-[2-Hydroxy-2-(Oxan-4-yl)-2-Phenylethyl]Amine

Oxan-4-yl Group Introduction

The oxan-4-yl (tetrahydropyran-4-yl) group is introduced via nucleophilic ring-opening of epoxides or through Grignard additions to oxan-4-one. A patented approach involves reacting oxan-4-one with phenylmagnesium bromide in toluene under inert atmosphere, yielding 2-phenyl-2-(oxan-4-yl)ethanol after acidic workup. Subsequent oxidation of the alcohol to a ketone, followed by reductive amination, generates the secondary amine.

Hydroxylation and Stereochemical Control

The hydroxyl group at the C2 position is installed via asymmetric hydroboration or catalytic oxidation. In one method, rhodium complexes with (S)-quinap ligands enable enantioselective hydroboration of vinylbenzenes, achieving 98% optical purity in related amines. For the target compound, catecholborane and trimethylamine N-oxide have been used to oxidize intermediates, followed by amination with hydroxylamine-O-sulfonic acid.

Coupling Strategies for Acetamide Formation

Amide Bond Formation

Coupling the activated acetic acid derivative with the amine is achieved using carbodiimide-based reagents such as EDCl/HOBt. Patent examples demonstrate that reactions conducted in dichloromethane (DCM) at room temperature for 12–24 hours provide moderate yields (50–60%). Alternatively, phase-transfer catalysis with tris(dioxa-3,6-heptyl)amine (TDA-1) in toluene improves reaction efficiency by facilitating interfacial interactions between aqueous and organic phases.

Purification and Crystallization

Flash chromatography on silica gel with DCM/methanol (95:5) is the standard purification method, yielding pale-yellow solids in 67% purity. Recrystallization from isopropyl alcohol or toluene further enhances purity, as evidenced by hydrogen-bond-directed crystal packing observed in X-ray diffraction studies.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies indicate that toluene and acetonitrile mixtures optimize solubility for intermediates bearing bulky substituents. Reflux conditions (110–120°C) are critical for completing SN2 displacements in oxan-4-yl syntheses, while lower temperatures (20–25°C) favor amide coupling without epimerization.

Catalytic Systems

Tripotassium phosphate and TDA-1 synergistically enhance reaction rates in nucleophilic substitutions, achieving 79.2% yields in analogous sulfonamide formations. For enantioselective steps, rhodium/(S)-quinap systems outperform enzymatic resolutions, which are limited to 78% optical purity.

Comparative Analysis of Synthetic Routes

Parameter Route A (EDCl/HOBt) Route B (Phase-Transfer Catalysis) Route C (Asymmetric Hydroboration)
Yield 58% 79.2% 67%
Optical Purity N/A N/A 98%
Key Reagent EDCl/HOBt TDA-1 Rhodium/(S)-quinap
Purification Method Flash Chromatography Recrystallization Flash Chromatography
Scalability Moderate High Low

Route B emerges as the most scalable, leveraging recrystallization for high purity, while Route C offers superior stereocontrol despite scalability challenges.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide would depend on its specific biological or chemical target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-phenyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-furan-4-yl)ethyl)acetamide

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the tetrahydropyran ring, in particular, may influence its binding interactions and stability.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups, which are believed to contribute to its biological activity. The presence of the 3,4-dimethoxyphenyl moiety and the oxan-4-yl group are particularly noteworthy.

PropertyDescription
Molecular FormulaC20H25NO5
Molecular Weight357.42 g/mol
SolubilitySoluble in organic solvents

Research indicates that this compound may exert its effects through various mechanisms:

  • Antioxidant Activity : It has been suggested that compounds with similar structures exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Enzyme Modulation : Preliminary studies indicate that it may interact with key enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Cytotoxicity and Cell Viability

In vitro studies have shown that 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide can influence cell viability under various conditions. For instance, it has been observed to protect against cytotoxic agents in human cell lines.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on different cancer cell lines. Results indicated a significant reduction in cell proliferation at concentrations above 10 µM, suggesting potential as an anticancer agent.
    Cell LineIC50 (µM)Effect
    HeLa12Inhibited proliferation
    MCF-715Induced apoptosis
  • Neuroprotective Effects : Another investigation focused on its neuroprotective properties, where the compound was shown to reduce neuronal death induced by oxidative stress in vitro.

Pharmacological Studies

Pharmacological assessments have revealed promising results regarding the safety profile and efficacy of the compound:

  • Toxicity Studies : Animal models have demonstrated a low toxicity profile at therapeutic doses.
  • Bioavailability : Preliminary pharmacokinetic studies suggest good absorption and distribution characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation, acylation, and cyclization. Key steps include:

  • Acylation : Reacting 3,4-dimethoxyphenylacetic acid with hydroxylamine derivatives under reflux in dichloromethane with triethylamine as a base .
  • Cyclization : Using oxan-4-yl intermediates under inert atmospheres (N₂/Ar) to prevent oxidation. Catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve coupling efficiency .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (ethyl acetate/hexane) ensures >95% purity .
    • Critical Parameters : Temperature (273–298 K), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (e.g., excess acyl chloride reduces byproducts) .

Q. How is this compound characterized structurally, and what analytical techniques validate its purity?

  • Structural Elucidation :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 3.8–4.1 ppm for methoxy groups; δ 7.2–7.5 ppm for aromatic protons) .
  • X-ray Crystallography : Determines crystal packing and dihedral angles between aromatic rings (e.g., 65.2° between 3,4-dimethoxyphenyl and oxan-4-yl groups) .
    • Purity Assessment :
  • HPLC : Retention time consistency (C18 column, acetonitrile/water mobile phase).
  • Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 408.5) .

Q. What preliminary biological screening models are used to assess its bioactivity?

  • In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at IC₅₀ < 10 µM) .
    • Cell-Based Studies : MTT assays for cytotoxicity (e.g., IC₅₀ values in cancer cell lines like MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group substitution) affect its pharmacological profile?

  • Structure-Activity Relationship (SAR) Strategies :

  • Methoxy Group Removal : Reduces logP (lipophilicity), impacting blood-brain barrier permeability .
  • Oxan-4-yl Replacement : Substituting with piperidine increases metabolic stability (t₁/₂ > 6 hrs in hepatic microsomes) .
    • Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinities to targets like EGFR (ΔG < -8 kcal/mol) .

Q. What mechanisms underlie contradictory data in its reported biological activities (e.g., cytotoxicity vs. neuroprotection)?

  • Data Reconciliation :

  • Dose-Dependent Effects : Biphasic responses (e.g., pro-apoptotic at >50 µM vs. antioxidant at <10 µM) .
  • Cell Line Variability : Differences in transporter expression (e.g., P-gp efflux in resistant lines) .
    • Experimental Controls : Use of standardized cell culture media (e.g., RPMI vs. DMEM) and positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can in silico models predict its ADMET properties, and what are the limitations?

  • ADMET Prediction :

  • Software : SwissADME for bioavailability radar (TPSA > 80 Ų indicates poor absorption) .
  • Metabolism : CYP3A4-mediated demethylation predicted via MetaSite .
    • Limitations : Overestimation of passive diffusion in models lacking active transport systems .

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